Differentiation via 3-Carbonitrile Group: Enabling Access to Protein Tyrosine Kinase Inhibitor Scaffolds
The 3-carbonitrile group on 4-amino-7-iodoquinoline-3-carbonitrile differentiates it from non-nitrile-containing analogs like 4-amino-7-iodoquinoline (CAS 40107-16-2). This functional group is essential for synthesizing 3-quinolinecarbonitrile derivatives, a class of compounds identified as potent inhibitors of protein tyrosine kinases and useful in the treatment of cancer [1]. In contrast, 4-amino-7-iodoquinoline lacks this crucial handle and cannot be used to directly access this therapeutically validated chemotype.
| Evidence Dimension | Synthetic utility for a specific pharmacophore |
|---|---|
| Target Compound Data | Contains 3-carbonitrile group; can serve as an intermediate for 3-quinolinecarbonitrile kinase inhibitors |
| Comparator Or Baseline | 4-amino-7-iodoquinoline (CAS 40107-16-2) lacks a 3-carbonitrile group |
| Quantified Difference | Present vs. Absent |
| Conditions | Synthetic pathway to protein tyrosine kinase inhibitors as described in patent WO 00/18740 [1] |
Why This Matters
This distinction makes 4-amino-7-iodoquinoline-3-carbonitrile a required starting material for researchers aiming to develop novel kinase inhibitors, a use case not supported by the non-nitrile analog.
- [1] All Indian Patents. PROCESS FOR THE PREPARATION OF 7-SUBSTITUTED-3-QUINOLINE AND -QUINOLONE CARBONITRILES. Patent No. 240580. View Source
